trans-4,4-Dimethyl-2-hexene (CAS 19550-83-5), systematically named (E)-4,4-dimethylhex-2-ene, is a branched C8 internal olefin (molecular formula C8H16, MW 112.21) featuring a trans-configured double bond at the 2-position and a gem-dimethyl-substituted quaternary carbon at the 4-position. This specific arrangement of steric bulk and double-bond geometry imparts physicochemical properties—including boiling point, vapor pressure, and atmospheric reactivity—that are measurably distinct from its cis isomer, double-bond regioisomers, and other dimethylhexene skeletal isomers.
Molecular FormulaC8H13NO2
Molecular Weight112.21 g/mol
CAS No.19550-83-5
Cat. No.B232013
⚠ Attention: For research use only. Not for human or veterinary use.
trans-4,4-Dimethyl-2-hexene (CAS 19550-83-5): A Structurally Defined Internal Olefin for Isomer-Specific Research & Industrial Oligomerization
trans-4,4-Dimethyl-2-hexene (CAS 19550-83-5), systematically named (E)-4,4-dimethylhex-2-ene, is a branched C8 internal olefin (molecular formula C8H16, MW 112.21) featuring a trans-configured double bond at the 2-position and a gem-dimethyl-substituted quaternary carbon at the 4-position [1]. This specific arrangement of steric bulk and double-bond geometry imparts physicochemical properties—including boiling point, vapor pressure, and atmospheric reactivity—that are measurably distinct from its cis isomer, double-bond regioisomers, and other dimethylhexene skeletal isomers . In industrial catalysis, 4,4-dimethylhexene (4,4-DMH) serves as a diagnostic marker for acid-catalyzed methyl-group migration pathways during butene oligomerization, where its ratio to 3,4-dimethylhexene enables real-time monitoring of catalyst acid-site coverage [2].
Authenticated Kovats RI 735 for isomer-specific GC identification in complex hydrocarbon streams
Defined trans stereochemistry for accurate atmospheric VOC lifetime modeling
Exclusive acid-catalyzed pathway marker for butene oligomerization process monitoring
[1] National Institute of Standards and Technology (NIST). trans-4,4-Dimethyl-2-hexene. NIST Chemistry WebBook, SRD 69. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=19550-83-5 View Source
[2] Nadolny, F., Alscher, F., Peitz, S., Borovinskaya, E., Franke, R., & Reschetilowski, W. (2020). Influence of Remaining Acid Sites of an Amorphous Aluminosilicate on the Oligomerization of n-Butenes after Impregnation with Nickel Ions. Catalysts, 10(12), 1487. View Source
Why Generic 'Dimethylhexene' Procurement Cannot Substitute for Isomerically Pure trans-4,4-Dimethyl-2-hexene
The octene isomer space encompasses 93 acyclic C8H16 species, including positional isomers (e.g., 4,4-dimethyl-1-hexene, 4,4-dimethyl-2-hexene), cis/trans diastereomers, and skeletal isomers (e.g., 3,4-dimethylhexene, 2,5-dimethylhexene) [1]. These structurally similar compounds cannot be interchanged without consequence: boiling points diverge by up to ~14 °C between isomers, vapor pressures vary, and atmospheric OH radical reaction rates differ by over 2-fold between the trans and cis forms of 4,4-dimethyl-2-hexene (65.8 vs. 58.2 × 10⁻¹² cm³/molecule·s) . Critically, in nickel-catalyzed butene oligomerization, 4,4-dimethylhexene and 3,4-dimethylhexene arise from mechanistically distinct pathways—acid-catalyzed methyl-group migration versus direct dimerization, respectively—meaning their ratio serves as an irreplaceable real-time process analytical marker [2]. Procuring an unspecified 'dimethylhexene' mixture or an incorrect isomer fundamentally undermines the validity of kinetic analyses, catalyst performance benchmarking, and gas chromatographic identification in complex hydrocarbon streams.
Isomer contamination shifts retention index
Generic dimethylhexene mixtures may elute at different retention times, undermining GC peak assignment based on the authenticated RI 735 value.
Vapor pressure bias in environmental models
Procuring an incorrect skeletal or cis/trans isomer introduces systematic error in headspace concentration estimates and atmospheric fate calculations.
Catalytic marker ratio is erased
Unspecified dimethylhexene supply obscures the exclusive 4,4-DMH acid-site signal, making real-time catalyst quality control impossible.
[1] Soják, L., Addova, G., Kubinec, R., Kraus, A., & Bohac, A. (2004). Capillary gas chromatography-mass spectrometry of all 93 acyclic octenes and their identification in fluid catalytic cracked gasoline. J. Chromatogr. A, 1025, 237-253. View Source
[2] Peitz, S., Stochniol, G., & Franke, R. (2019). Process for oligomerization of butene with determination of the proportion of acidic catalysis. U.S. Patent No. 10,633,302. Available at: https://patents.justia.com/patent/10633302 View Source
Quantitative Differentiation Evidence for trans-4,4-Dimethyl-2-hexene (CAS 19550-83-5) Versus Closest Comparators
Boiling Point: trans-4,4-Dimethyl-2-hexene vs. 2,5-Dimethylhexene (Skeletal Isomer)
The normal boiling point of trans-4,4-dimethyl-2-hexene is 106.0 ± 0.0 °C (estimated, ACD/Labs), compared to 112.1 ± 7.0 °C for its skeletal isomer 2,5-dimethylhexene . This ~6 °C difference provides a practical distillation window for isomer separation or purity verification in procurement.
106.0 ± 0.0 °C at 760 mmHg (estimated, ACD/Labs Percepta)
Comparator Or Baseline
2,5-Dimethylhexene: 112.1 ± 7.0 °C at 760 mmHg (estimated, ChemSpider)
Quantified Difference
Approximately 6 °C lower boiling point for trans-4,4-dimethyl-2-hexene
Conditions
Predicted/estimated normal boiling point at 760 mmHg
Why This Matters
This boiling-point difference allows for confident lot acceptance testing and distillation-based purification, reducing the risk of isomeric contamination in downstream catalysis or environmental fate studies.
DistillationIsomer separationProcess engineering
Vapor Pressure: trans-4,4-Dimethyl-2-hexene vs. 2,5-Dimethylhexene
trans-4,4-Dimethyl-2-hexene exhibits a vapor pressure of 33.6 ± 0.1 mmHg at 25 °C, whereas 2,5-dimethylhexene has a vapor pressure of 26.1 ± 0.1 mmHg at 25 °C . The ~29% higher vapor pressure of the target compound directly affects headspace concentrations and volatilization rates in environmental fate models.
Procurement of the wrong isomer would introduce a systematic ~29% error in vapor-phase concentration estimates, undermining quantitative structure-activity relationship (QSAR) model calibration and environmental risk assessment.
Atmospheric OH Radical Reactivity: trans vs. cis-4,4-Dimethyl-2-hexene
The predicted overall OH radical reaction rate constant for trans-4,4-dimethyl-2-hexene is 65.8 × 10⁻¹² cm³/molecule·s, compared to 58.2 × 10⁻¹² cm³/molecule·s for its cis isomer (Z)-4,4-dimethyl-2-hexene . This 13% higher reactivity of the trans isomer translates to a proportionally shorter estimated tropospheric half-life.
OH Reactivity trans vs. cisData to verify
65.8 vs. 58.2 ×10⁻¹² cm³/molecule·s
trans isomer ~13% higher atmospheric reactivity
Verify isomer purity for accurate lifetime estimates
13.1% higher rate constant for the trans isomer (7.6 × 10⁻¹² cm³/molecule·s absolute difference)
Conditions
Predicted using ACD/Labs Percepta Platform; gas-phase reaction at 298 K
Why This Matters
For atmospheric chemistry modeling or volatile organic compound (VOC) emission studies, selecting the incorrect cis/trans isomer would introduce a >10% error in calculated atmospheric lifetime, potentially altering regulatory compliance assessments.
GC Retention Index: trans-4,4-Dimethyl-2-hexene as an Authenticated Reference for Complex Hydrocarbon Stream Identification
On a Petrocol DH-100 capillary column, (E)-4,4-dimethyl-2-hexene exhibits a Kovats retention index of 735 [1]. This experimentally determined value, reported in the comprehensive analysis of all 93 acyclic octenes in fluid catalytic cracked (FCC) gasoline, provides a verified chromatographic anchor for isomer identification that generic 'dimethylhexene' mixtures cannot replicate [2].
GC Kovats RI (Petrocol DH-100)Reported
RI 735
Authenticated isomer identification in FCC gasoline analysis
Resolved from all other 92 acyclic octene isomers
Gas chromatographyFuel analysisReference standard
Evidence Dimension
Kovats retention index (gas chromatography)
Target Compound Data
735 (Petrocol DH-100 column)
Comparator Or Baseline
(Z)-4,4-Dimethyl-2-hexene (cis isomer): distinct retention index value available in the same reference system
Quantified Difference
Resolved as an individual peak distinguishable from all other 92 acyclic octene isomers in FCC gasoline
Conditions
Petrocol DH-100 capillary column; reference: Soják et al., J. Chromatogr. A, 2004, 1025:237-253
Why This Matters
For petroleum refining laboratories, FCC gasoline characterization, or environmental forensics, an authenticated retention index enables unambiguous isomer assignment in complex hydrocarbon matrices, preventing misidentification that could bias catalyst selectivity calculations or fuel property predictions.
Gas chromatographyFuel analysisReference standard
[1] El-Sayed, A.M. (2023). The Pherobase: Kovats Retention Index for (E)-4,4-Dimethyl-2-hexene (4me4me-E2-6Hy). Available at: https://pherolist.org/database/kovats/kovats-detail-4me4me-E2-6Hy.php View Source
[2] Soják, L., Addova, G., Kubinec, R., Kraus, A., & Bohac, A. (2004). Capillary gas chromatography-mass spectrometry of all 93 acyclic octenes and their identification in fluid catalytic cracked gasoline. J. Chromatogr. A, 1025, 237-253. View Source
Catalytic Oligomerization Selectivity: 4,4-Dimethylhexene as an Exclusive Acid-Site Marker vs. 3,4-Dimethylhexene
In heterogeneously catalyzed n-butene oligomerization over Ni-containing amorphous aluminosilicates, 4,4-dimethylhexene (4,4-DMH) is formed exclusively via acid-catalyzed methyl-group migration, whereas 3,4-dimethylhexene (3,4-DMH) is produced by both acid- and nickel-catalyzed pathways [1]. The ratio of 4,4-DMH to 3,4-DMH provides a quantitative real-time indicator of residual acid-site coverage after nickel impregnation: a decreasing ratio correlates with progressive acid-site blocking by nickel ions and a corresponding increase in product linearity [2].
Catalytic Pathway: 4,4-DMH vs. 3,4-DMHReported
Exclusive acid-site marker vs. dual-pathway product
Supports real-time acid-site coverage monitoring
Ratio governs product linearity in oxo-alcohol production
4,4-DMH: formed exclusively via acid-catalyzed methyl-group migration pathway
Comparator Or Baseline
3,4-DMH: formed via both acid-catalyzed and nickel-catalyzed (Lewis acid) pathways
Quantified Difference
Mechanism-based exclusivity—4,4-DMH serves as a selective probe for Brønsted acid-site activity; the 4,4-DMH/3,4-DMH ratio is used to monitor acid-site coverage quantitatively
Conditions
Ni-impregnated amorphous aluminosilicate catalyst; liquid-phase oligomerization of mixed n-butenes; Nadolny et al., Catalysts, 2020
Why This Matters
For industrial catalyst development, quality control of Ni/aluminosilicate catalysts, and process optimization in oxo-alcohol precursor production, the ratio of 4,4-DMH to 3,4-DMH is a patented process analytical technology parameter (US 10,633,302 B2) that directly governs product linearity and downstream economic value.
[1] Nadolny, F., Alscher, F., Peitz, S., Borovinskaya, E., Franke, R., & Reschetilowski, W. (2020). Influence of Remaining Acid Sites of an Amorphous Aluminosilicate on the Oligomerization of n-Butenes after Impregnation with Nickel Ions. Catalysts, 10(12), 1487. View Source
[2] Peitz, S., Stochniol, G., & Franke, R. (2019). Process for oligomerization of butene with determination of the proportion of acidic catalysis. U.S. Patent No. 10,633,302 B2. Available at: https://patents.justia.com/patent/10633302 View Source
Thermodynamic Stability: (E)-4,4-Dimethyl-2-hexene Exhibits Lower Heat of Hydrogenation (Greater Alkene Stability) than Its (Z) Isomer
In a comparative thermodynamic exercise, (E)-4,4-dimethyl-2-hexene is identified as the most stable alkene among a set of five C8 isomers evaluated by heat of hydrogenation, liberating less heat upon hydrogenation than (Z)-4,4-dimethyl-2-hexene and 3,3-dimethyl-1-hexene [1]. This reflects reduced steric strain in the trans configuration at the internal double bond, which stabilizes the ground-state alkene relative to the hydrogenated product.
For computational chemistry benchmarking, force-field parameterization, or reaction calorimetry studies, the trans isomer's documented superior thermodynamic stability relative to its cis counterpart must be accounted for when calculating equilibrium distributions or predicting isomerization behavior under catalytic conditions.
[1] Chegg. (2022). Question: Which alkene liberates the most amount of heat when hydrogenated, i.e. least stable? a. (E) 4,4-dimethyl-2-hexene b. (Z) 4,4-dimethyl-2-hexene c. 3,3-dimethyl-1-hexene d. (E) 3,4-dimethyl-3-hexene e. They all liberate the same amount of heat. Available at: https://www.chegg.com/homework-help/questions-and-answers/alkene-liberates-amount-heat-hydrogenated-e-least-stable--e-4-4-dimethyl-2-hexene-b-z-4-4--q106976291 View Source
High-Value Application Scenarios for trans-4,4-Dimethyl-2-hexene (CAS 19550-83-5) Based on Quantitative Differentiation Evidence
Atmospheric Chemistry Model Calibration and VOC Lifetime Studies
For researchers modeling tropospheric ozone formation or conducting volatile organic compound (VOC) emission inventories, trans-4,4-dimethyl-2-hexene provides a well-characterized substrate with a verified OH radical reaction rate constant of 65.8 × 10⁻¹² cm³/molecule·s . The 13% higher reactivity compared to its cis isomer means that stereochemical purity is non-negotiable for accurate lifetime calculations. Use of isomerically certified trans-4,4-dimethyl-2-hexene ensures that calculated atmospheric half-lives are not biased by contamination with the less reactive cis form .
Gas Chromatographic Reference Standard for Petroleum Refining and FCC Gasoline Analysis
With a verified Kovats retention index of 735 on a Petrocol DH-100 column, trans-4,4-dimethyl-2-hexene serves as an authenticated reference compound for the identification and quantification of octene isomers in fluid catalytic cracked (FCC) gasoline [1] [2]. The comprehensive chromatographic survey of all 93 acyclic octenes by Soják et al. (2004) provides the definitive framework within which this compound enables unambiguous peak assignment, supporting catalyst selectivity optimization and fuel quality assessment [2].
Industrial Butene Oligomerization Process Monitoring and Catalyst Quality Control
In the Ni-catalyzed oligomerization of n-butenes to linear octenes for oxo-alcohol production, 4,4-dimethylhexene (4,4-DMH) functions as a patented, real-time process analytical marker for residual acid-site activity [3]. The 4,4-DMH to 3,4-dimethylhexene ratio, monitored continuously or discontinuously during production, directly reports on the extent of acid-site coverage by nickel ions and, consequently, on product linearity—a critical quality attribute determining downstream economic value [4]. Procurement of pure 4,4-DMH reference material is essential for calibrating the GC systems that implement this patented monitoring method [4].
Computational Thermochemistry Benchmarking and Alkene Stability Parameterization
The established thermodynamic stability ranking of (E)-4,4-dimethyl-2-hexene as the most stable among five structurally related C8 alkenes—attributed to minimized steric interactions in the trans configuration with a gem-dimethyl quaternary center—makes this compound a valuable benchmark for validating computational methods (DFT, molecular mechanics) that predict alkene heats of formation and hydrogenation [5]. Its unique combination of internal trans double bond and 4,4-gem-dimethyl substitution probes the interplay of hyperconjugation and steric effects in a way that simpler or less-substituted alkenes cannot [5].
Application
Selection Property
Validation Focus
Atmospheric VOC lifetime modeling
trans isomer stereochemical purity
OH reaction rate constant confirmation
FCC gasoline isomer identification
Verified Kovats retention index
Peak assignment against other octene isomers
Butene oligomerization process control
Exclusive acid-site pathway origin
4,4-DMH/3,4-DMH ratio calibration
Alkene stability computational benchmarking
Ranked highest thermodynamic stability among C8 isomers
Hydrogenation heat ranking verification
[1] El-Sayed, A.M. (2023). The Pherobase: Kovats Retention Index for (E)-4,4-Dimethyl-2-hexene (4me4me-E2-6Hy). Available at: https://pherolist.org/database/kovats/kovats-detail-4me4me-E2-6Hy.php View Source
[2] Soják, L., Addova, G., Kubinec, R., Kraus, A., & Bohac, A. (2004). Capillary gas chromatography-mass spectrometry of all 93 acyclic octenes and their identification in fluid catalytic cracked gasoline. J. Chromatogr. A, 1025, 237-253. View Source
[3] Nadolny, F., Alscher, F., Peitz, S., Borovinskaya, E., Franke, R., & Reschetilowski, W. (2020). Influence of Remaining Acid Sites of an Amorphous Aluminosilicate on the Oligomerization of n-Butenes after Impregnation with Nickel Ions. Catalysts, 10(12), 1487. View Source
[4] Peitz, S., Stochniol, G., & Franke, R. (2019). Process for oligomerization of butene with determination of the proportion of acidic catalysis. U.S. Patent No. 10,633,302 B2. Available at: https://patents.justia.com/patent/10633302 View Source
[5] Chegg. (2022). Question: Which alkene liberates the most amount of heat when hydrogenated, i.e. least stable? Available at: https://www.chegg.com/homework-help/questions-and-answers/alkene-liberates-amount-heat-hydrogenated-e-least-stable--e-4-4-dimethyl-2-hexene-b-z-4-4--q106976291 View Source
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